molecular formula C18H17N3O3 B15101974 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide

Cat. No.: B15101974
M. Wt: 323.3 g/mol
InChI Key: OXNXOLGVLJNVMO-UHFFFAOYSA-N
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Description

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide is a complex organic compound that features a pyridine ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinoline intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-quinolyl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to novel applications and effects.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C18H17N3O3/c1-12-10-13(22)11-18(24)21(12)9-7-17(23)20-16-6-2-5-15-14(16)4-3-8-19-15/h2-6,8,10-11,22H,7,9H2,1H3,(H,20,23)

InChI Key

OXNXOLGVLJNVMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=CC3=C2C=CC=N3)O

Origin of Product

United States

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